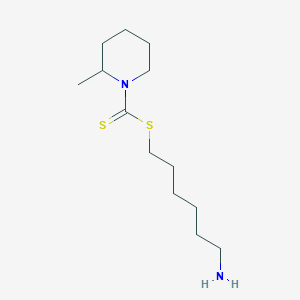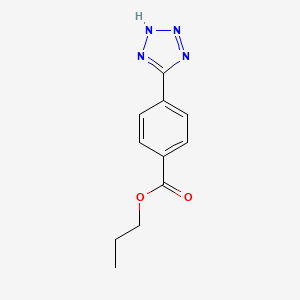
Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 1-oxo-3-phenyl-2-propynyl group, making it a unique and valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of readily available starting materials and efficient catalytic processes. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base like DBU can yield protected piperazines in high yields .
化学反応の分析
Types of Reactions
Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Similar structure but with a piperidine ring instead of a piperazine ring.
Piperazine, 1-phenyl-: Similar structure but without the 1-oxo-3-phenyl-2-propynyl group.
Uniqueness
Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- is unique due to the presence of the 1-oxo-3-phenyl-2-propynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
676596-37-5 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
3-phenyl-1-piperazin-1-ylprop-2-yn-1-one |
InChI |
InChI=1S/C13H14N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,8-11H2 |
InChIキー |
PESZUKJNNJEQLI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


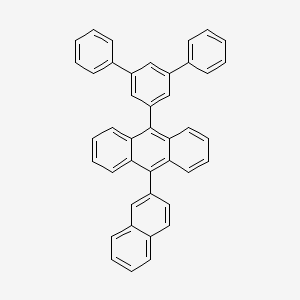
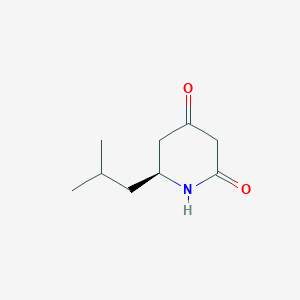
![4-Pyrimidineacetonitrile,a-2(3H)-benzothiazolylidene-2-[[2-(3-pyridinyl)ethyl]amino]-,(aZ)-](/img/structure/B12529722.png)
![(1Z)-N~1~-[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]ethanebis(imidoyl) dichloride](/img/structure/B12529731.png)
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)
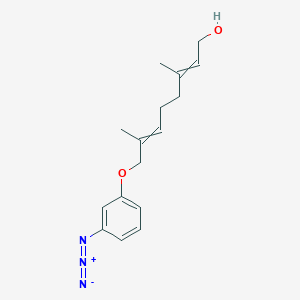
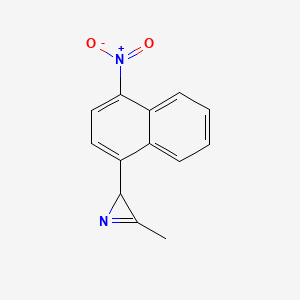
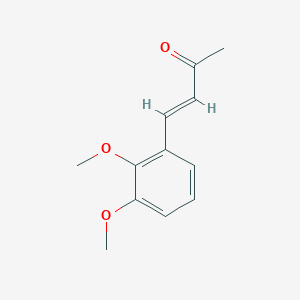
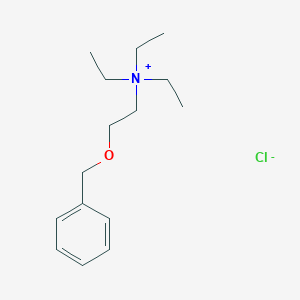
![1-{[2-(Azulen-1-yl)-2,3-dihydro-1H-inden-1-ylidene]methyl}azulene](/img/structure/B12529759.png)
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
![N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12529767.png)
